molecular formula C17H15ClF3NO2 B3545702 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B3545702
M. Wt: 357.8 g/mol
InChI Key: NRFOJHKQWOMCOM-UHFFFAOYSA-N
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Description

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide” is an organic compound. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a methoxy group (-OCH3), and an amide group (-CONH2). The presence of these functional groups can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Lipoxygenase Inhibition

A study by (Aziz‐ur‐Rehman et al., 2016) explored the synthesis of heterocyclic compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide. These compounds were evaluated as lipoxygenase inhibitors, showing moderately good activities.

Molecular Structure Analysis

The molecular structure and binding properties of related compounds were studied by (Bai et al., 2012). These studies are crucial for understanding how such compounds interact with biological targets.

Antioxidant and Anticancer Activity

A 2020 study by (Tumosienė et al.) reported on derivatives of this compound showing significant antioxidant and anticancer activities.

Prostate Cancer Imaging

Research by (Gao et al., 2011) demonstrated the use of related propanamide derivatives in prostate cancer imaging using positron emission tomography (PET).

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator related to this compound was conducted by (Wu et al., 2006). This research is vital for understanding how such compounds are processed in the body.

Quantum Chemical Studies

The quantum chemical properties of similar compounds were analyzed in a study by (Otuokere et al., 2015), providing insights into the electronic and structural aspects of these molecules.

Photocleavage Reactions

A study by (Fu et al., 1998) focused on the photochemistry and crystal structures of monothioimides, which are structurally related to this compound.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body . Without more context or specific research data, it’s difficult to provide a detailed explanation of its mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-24-13-6-2-11(3-7-13)4-9-16(23)22-15-10-12(17(19,20)21)5-8-14(15)18/h2-3,5-8,10H,4,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFOJHKQWOMCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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